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molecular formula C12H22O2 B8569350 Methyl 2-allyloctanoate

Methyl 2-allyloctanoate

Cat. No. B8569350
M. Wt: 198.30 g/mol
InChI Key: BUYYMEZGQXKJDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07282605B2

Procedure details

A solution of 0.218 g (0.5 mmol) of N-phenyloxycarbonyl-N-(2-allyloctanoyl)-1-(R)-phenylethylamine in 2 ml of methanol was cooled to 0° C., 0.38 g (1.0 mmol) of LiOMe was added, and the mixture was stirred for 22 hours. The reaction was terminated by addition of 2 ml of 1 N hydrochloric acid, and the product was extracted with ethyl acetate (30 ml×2). The extract was dried over anhydrous sodium sulfate, and the solvent was distilled off. The residue was quantitated by GC. Thus was obtained 0.057 g (58%) of the title compound.
Name
N-phenyloxycarbonyl-N-(2-allyloctanoyl)-1-(R)-phenylethylamine
Quantity
0.218 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
LiOMe
Quantity
0.38 g
Type
reactant
Reaction Step Two
Yield
58%

Identifiers

REACTION_CXSMILES
C1(OC(N([C@@H](C2C=CC=CC=2)C)[C:11](=[O:22])[CH:12]([CH2:19][CH:20]=[CH2:21])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])=O)C=CC=CC=1.[O:31]([CH3:33])[Li]>CO>[CH2:19]([CH:12]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[C:11]([O:31][CH3:33])=[O:22])[CH:20]=[CH2:21]

Inputs

Step One
Name
N-phenyloxycarbonyl-N-(2-allyloctanoyl)-1-(R)-phenylethylamine
Quantity
0.218 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC(=O)N(C(C(CCCCCC)CC=C)=O)[C@H](C)C1=CC=CC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Two
Name
LiOMe
Quantity
0.38 g
Type
reactant
Smiles
O([Li])C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was terminated by addition of 2 ml of 1 N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate (30 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C(C=C)C(C(=O)OC)CCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.057 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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